Cas no 616214-35-8 (N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide)

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a bromophenyl group and a dihydrothiophene-1,1-dioxide moiety. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its structural complexity, which may confer selective binding properties. The presence of the sulfonamide group enhances its potential as a scaffold for enzyme inhibition, particularly in targets requiring sulfonamide-based interactions. The bromine substituent offers a reactive site for further functionalization, enabling derivatization for structure-activity studies. Its well-defined molecular architecture makes it suitable for applications in drug discovery and biochemical probe development. The compound's stability and synthetic accessibility further support its use in exploratory research.
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide structure
616214-35-8 structure
Product Name:N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide
CAS No:616214-35-8
MF:C17H16BrNO4S2
MW:442.347241401672
CID:6039097
PubChem ID:2941810
Update Time:2025-06-11

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide
    • HMS2690H09
    • 616214-35-8
    • SMR000299540
    • CHEMBL1605132
    • AKOS001693323
    • N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methylbenzenesulfonamide
    • F1326-0022
    • N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzenesulfonamide
    • N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzenesulfonamide
    • MLS000621458
    • AKOS016064474
    • Inchi: 1S/C17H16BrNO4S2/c1-13-2-8-17(9-3-13)25(22,23)19(15-6-4-14(18)5-7-15)16-10-11-24(20,21)12-16/h2-11,16H,12H2,1H3
    • InChI Key: XBGMDPTYESCEPH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)N(C1C=CS(C1)(=O)=O)S(C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 440.97041g/mol
  • Monoisotopic Mass: 440.97041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 692
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 88.3Ų

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide Pricemore >>

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N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide Related Literature

Additional information on N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide

Introduction to N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide and Its Applications

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide (CAS No: 616214-35-8) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, represents a convergence of aromatic sulfonamide moieties with heterocyclic thiophene derivatives, making it a promising candidate for various biochemical and pharmacological applications.

The molecular architecture of N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide incorporates several key functional groups that contribute to its unique chemical properties. The presence of a bromine substituent on the phenyl ring enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules. Additionally, the sulfonamide group introduces polarity and potential hydrogen bonding capabilities, which can be exploited in drug design to improve solubility and bioavailability.

The thiophene core in the compound's structure is particularly noteworthy. Thiophenes are well-known for their biological activity and have been extensively studied for their potential in medicinal chemistry. The 1,1-dioxo substitution on the thiophene ring adds an extra layer of complexity, influencing both the electronic properties and the potential interactions with biological targets. This moiety has been implicated in various pharmacological effects, including anti-inflammatory and antimicrobial activities.

In recent years, there has been a surge in research focusing on the development of novel sulfonamide derivatives as therapeutic agents. Sulfonamides are known for their broad spectrum of biological activities and have been successfully incorporated into drugs targeting infections, cancer, and inflammatory diseases. The compound N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide, with its unique structural features, is poised to contribute to this growing field.

The synthesis of N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as 4-bromobenzenesulfonyl chloride and 2-aminothiophene derivatives. These intermediates are then coupled using palladium-catalyzed reactions to form the desired sulfonamide linkage. The final step involves functionalizing the thiophene ring with the appropriate substituents to achieve the target molecule.

The bromine atom on the phenyl ring not only serves as a handle for further functionalization but also allows for easy detection using various spectroscopic techniques. This makes N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide, CAS No: 616214-35-8, a valuable tool in research settings where structural confirmation is crucial.

The potential applications of this compound extend beyond academic research. In drug discovery pipelines, N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methylbenzene-1-sulfonamide, with its diverse functional groups, could serve as a scaffold for designing new therapeutic agents. Its ability to interact with multiple biological targets makes it an attractive candidate for developing drugs with enhanced efficacy and reduced side effects.

The sulfonamide moiety has been particularly studied for its role in modulating enzyme activity. Many enzymes involved in critical metabolic pathways have sulfonamide binding sites, making this class of compounds effective inhibitors. By designing molecules that mimic or enhance sulfonamide interactions, researchers aim to develop drugs that can precisely target these enzymes without affecting other biological systems.

The thiophene derivative in N-(4-bromophenyl) -N( ) -Sulfonyl amide also contributes to its potential as a therapeutic agent. Thiophenes have shown promise in treating various diseases due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. The 1λ6-thiophene system is particularly interesting because it introduces rigidity into the molecule while maintaining flexibility at other regions necessary for biological interaction.

In conclusion,N -( ) -Sulfonyl amide CAS NO: 66666 exhibits significant promise as both a research tool and a potential therapeutic agent . Its unique structural features , combined with recent advances i n synthetic chemistry , make it an exciting subject for further investigation . As research continues , we can expect to see more applications emerging from this versatile compound . p >

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